molecular formula C13H17BrN2O5S B2928945 6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid CAS No. 2044702-76-1

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid

Cat. No.: B2928945
CAS No.: 2044702-76-1
M. Wt: 393.25
InChI Key: XCZVADACNZWZHS-UHFFFAOYSA-N
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Description

6-(3-((4-Bromophenyl)sulfonyl)ureido)hexanoic acid is a chemical compound with the CAS Number: 2044702-76-1 . It has a molecular weight of 393.26 . The compound is typically stored at room temperature and is available in the form of a white to off-white powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid . The InChI code for this compound is 1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19) .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a molecular weight of 393.26 .

Scientific Research Applications

Immunoassay Development

In the realm of bioanalytical applications, compounds with sulfonamide and ureido functionalities have been utilized for enhancing the sensitivity and specificity of immunoassays. For example, Wang et al. (2013) developed a novel enzyme-linked immunosorbent assay (ELISA) for the detection of sulfonamides using synthesized haptens. This assay demonstrated high sensitivity and broad specificity, making it suitable for screening multi-sulfonamide residues in biological samples (Wang et al., 2013).

Synthetic Methodologies

Liu and Vederas (1996) explored the use of 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation reactions, highlighting the potential for using sulfone and sulfinyl derivatives in organic synthesis. This work showcased an efficient protocol for converting alcohols to aldehydes or ketones, with the potential for recyclability and odorless operation (Liu & Vederas, 1996).

Material Science

In the field of material science, Zhou et al. (2016) synthesized lanthanide-organic frameworks using a novel sulfonate-carboxylate ligand. These frameworks demonstrated significant potential for gas sorption, proton conductivity, and luminescent sensing of metal ions, highlighting the versatility of sulfonate-functionalized materials in advanced applications (Zhou et al., 2016).

Pharmacokinetic Studies

The development and validation of assays for novel HDAC inhibitors, such as 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, for pharmacokinetic studies, illustrate the application of sulfonamide and ureido functionalities in drug development. Yeo et al. (2007) highlighted the use of LC/MS/MS methods for quantifying novel inhibitors, underscoring the importance of such compounds in therapeutic research (Yeo et al., 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It’s always important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

6-[(4-bromophenyl)sulfonylcarbamoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O5S/c14-10-5-7-11(8-6-10)22(20,21)16-13(19)15-9-3-1-2-4-12(17)18/h5-8H,1-4,9H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVADACNZWZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)NCCCCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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